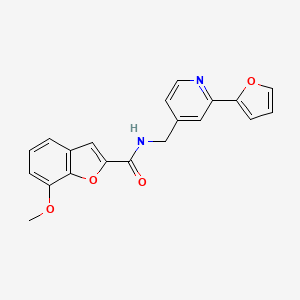

3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide is a chemical compound with the linear formula C14H12FNO2 . It has a molecular weight of 245.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

While specific chemical reactions involving 3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide are not mentioned in the sources retrieved, benzamides in general can be synthesized from the reaction between carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide are not extensively detailed in the sources retrieved. It has a molecular weight of 245.256 .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide”, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potency . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Properties

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory activities. By extension, “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” could be explored for its potential to reduce inflammation, which is a common pathological feature of various chronic diseases .

Anticancer Potential

Indole derivatives are known for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents. The structural features of “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” make it a candidate for screening against different cancer cell lines to assess its cytotoxic effects .

Antioxidant Effects

Benzamide compounds, which include our compound of interest, have been synthesized and evaluated for their antioxidant activities. These activities include total antioxidant capacity, free radical scavenging, and metal chelating activities. The presence of methoxy groups in the structure of “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” could contribute to its effectiveness as an antioxidant .

Antibacterial and Antimicrobial Efficacy

The benzamide class of compounds has been widely used for their antibacterial and antimicrobial properties. Research on novel benzamide derivatives has shown promising results against both gram-positive and gram-negative bacteria. This indicates that “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” could be a potent antibacterial agent .

Neuroprotective Actions

Indole derivatives have been implicated in neuroprotection, which is the preservation of neuronal structure and function. Given the biological activity of indole-based compounds, there is a possibility that “3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide” could be investigated for its neuroprotective effects, particularly in neurodegenerative diseases .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, glyburide, has been shown to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome plays a crucial role in the heart during acute myocardial infarction, where it amplifies the inflammatory response and mediates further damage .

Mode of Action

It’s worth noting that the friedel crafts acylation and clemmensen reduction are common reactions in the synthesis of benzamide derivatives . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The nlrp3 inflammasome, which is a potential target of this compound, is involved in the inflammatory response during acute myocardial infarction .

Result of Action

The inhibition of the nlrp3 inflammasome, a potential target of this compound, can limit myocardial injury after ischemia-reperfusion .

properties

IUPAC Name |

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXPRWBSKMXGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

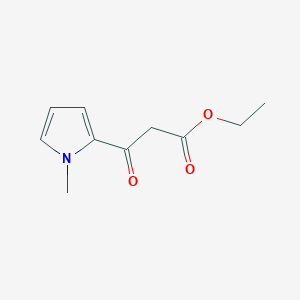

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)

![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)

![3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2887872.png)

![N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2887874.png)